Trypaflavine hydrochloride

描述

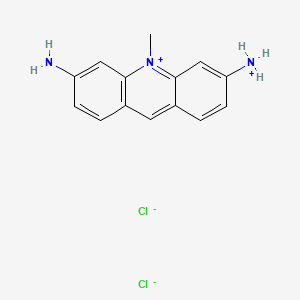

Trypaflavine hydrochloride (C₂₇H₂₇Cl₃N₆, MW: 541.91 g/mol, CAS: 8063-24-9), also known as Acriflavine Hydrochloride, is a cationic acridine derivative with broad applications in biochemistry and medicine . It functions as an antiseptic, intercalating dye, and fluorescent probe for analyzing DNA and proteins . Its mechanism of action includes intercalating into nucleic acids and disrupting miRNA-protein interactions, such as dissociating miRNAs from the Argonaute 2 (Ago2) complex, thereby inhibiting miRNA-mediated nuclear transport .

属性

CAS 编号 |

6034-59-9 |

|---|---|

分子式 |

C14H15Cl2N3 |

分子量 |

296.2 g/mol |

IUPAC 名称 |

(6-amino-10-methylacridin-10-ium-3-yl)azanium;dichloride |

InChI |

InChI=1S/C14H13N3.2ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;;/h2-8H,1H3,(H3,15,16);2*1H |

InChI 键 |

OEGQPXPIKZELFM-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)[NH3+].[Cl-].[Cl-] |

规范 SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)[NH3+].[Cl-].[Cl-] |

其他CAS编号 |

6034-59-9 |

相关CAS编号 |

837-73-0 (Parent) |

同义词 |

3,6-diamino-10-methylacridinium 3,6-diamino-10-methylacridinium chloride 3,6-diamino-10-methylacridinium hydrochloride 3,6-diamino-10-methylacridinium monohydrochloride 3,6-diamino-10-methylacridinium perrhenicacid (1:1) salt 3,6-diamino-10-methylacridinium sulfate(1:1) 3,6-diamino-10-methylacridinium thiocyanate acridinium, 3,6-diamino-10-methyl- acriflavine chloride Acriflavine Dihydrochloride Acriflavine Trichydrochloride euflavin euflavine trypaflavine hydrochloride |

产品来源 |

United States |

科学研究应用

Anticancer Properties

Trypaflavine hydrochloride has demonstrated potent anticancer effects across several types of cancer. The following table summarizes its efficacy based on various studies:

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity:

- Bacterial Inhibition: It has been shown to effectively inhibit a range of pathogenic bacteria, including those resistant to conventional antibiotics.

- Protozoal Activity: Research indicates potential effectiveness against protozoan infections, suggesting its utility in treating diseases like leishmaniasis .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- A study involving mice with chronic myeloid leukemia demonstrated that treatment with this compound resulted in a significant reduction in tumor burden and improved survival rates compared to control groups .

- Clinical observations reported that patients treated with acriflavine derivatives showed marked improvement in symptoms associated with various cancers, supporting its therapeutic potential .

相似化合物的比较

Comparison with Similar Acridine Derivatives

Structural and Chemical Properties

Acridine derivatives share a tricyclic aromatic structure but differ in substituents and charge:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Trypaflavine Hydrochloride | C₂₇H₂₇Cl₃N₆ | 541.91 | 8063-24-9 | Methylated acridine core, 3,6-diamino groups |

| Proflavine | C₁₃H₁₁N₃·HCl | 209.25 (base) | 92-62-6 | Unmethylated acridine, 3,6-diamino groups |

| Acridine Yellow | C₁₄H₁₄N₃Cl | 259.73 | 135-49-9 | Methylated acridine, amino and methyl groups |

Key Insights :

Functional and Mechanistic Differences

Antimicrobial and Antiseptic Activity

- Trypaflavine : Broad-spectrum antiseptic; disrupts bacterial DNA via intercalation and inhibits miRNA processing .

- Proflavine : Used in wound dressings; accelerates hemolysis by destabilizing erythrocyte membranes in the presence of saponin .

- Acridine Yellow : Primarily a fluorescent stain; less potent in antimicrobial activity compared to Trypaflavine .

Nucleic Acid Interactions

- Trypaflavine : Strong intercalator with dual roles in DNA binding and miRNA inhibition. Reduces erythrocyte count in vivo .

- Proflavine : Intercalates DNA but lacks miRNA-targeting efficacy. Causes membrane lysis at high concentrations .

- Cyanotrypaflavine: Similar to Trypaflavine but with reduced efficacy in inhibiting sporogeny in Eimeria stiedae .

Comparison :

Comparative Data Table

| Parameter | This compound | Proflavine | Acridine Yellow |

|---|---|---|---|

| Molecular Weight | 541.91 g/mol | 209.25 g/mol | 259.73 g/mol |

| CAS Number | 8063-24-9 | 92-62-6 | 135-49-9 |

| Primary Use | Antiseptic, miRNA inhibitor | Hemolysis studies | Fluorescent stain |

| Mechanism | Intercalation, miRNA-Ago2 dissociation | Membrane disruption | DNA intercalation |

| Toxicity (Erythrocytes) | Reduces cell count | Accelerates lysis | Low |

Research Findings and Innovations

- miRNA Inhibition : Trypaflavine outperforms oligonucleotide-based inhibitors (e.g., antagomirs) in cell permeability but has lower specificity .

- Surface Sorption : Trypaflavine’s cationic charge enables stable sorption on hydrophobic matrices like cellulose acetate, a property absent in neutral acridine derivatives .

- Therapeutic Potential: Structural modifications (e.g., methylation) in Trypaflavine enhance its stability and efficacy compared to older acridines like Proflavine .

准备方法

Condensation Reactions with Formaldehyde and Ammonium Chloride

The foundational synthesis of trypaflavine hydrochloride relies on the condensation of formaldehyde and ammonium chloride with acridine precursors. This method, derived from early 20th-century protocols, proceeds through nucleophilic substitution and cyclization reactions to form the acridine core.

Reaction Conditions :

-

Temperature : 80–100°C

-

pH : 8.5–9.5 (adjusted using sodium hydroxide or hydrochloric acid)

-

Reaction Time : 6–12 hours

The reaction mixture is heated under reflux to facilitate cyclization, followed by neutralization to precipitate the crude product. Early yields ranged from 45% to 60%, with impurities primarily consisting of unreacted intermediates and byproducts from incomplete cyclization.

Proflavine and Trypaflavin Combination

This compound’s dual-component nature necessitates separate synthesis of proflavine (3,6-diaminoacridine) and trypaflavin (3,6-diamino-10-methylacridinium chloride), followed by stoichiometric combination.

Proflavine Synthesis :

-

Nitration of acridine to 3,6-dinitroacridine.

-

Reduction using hydrogen gas and palladium catalyst to 3,6-diaminoacridine.

Trypaflavin Synthesis :

-

Methylation of 3,6-diaminoacridine with methyl chloride.

-

Quaternization with hydrochloric acid to form the chloride salt.

The final product is obtained by mixing equimolar amounts of proflavine and trypaflavin in ethanol, followed by recrystallization.

Modern Synthetic Approaches

Single-Pot Synthesis with Catalytic Enhancers

Recent advancements utilize single-pot reactions to streamline production. A 2025 study demonstrated the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization, reducing reaction time to 4–6 hours while maintaining yields above 70%.

Key Modifications :

-

Solvent System : Dichloromethane (DCM) and dimethyl sulfoxide (DMSO) mixture.

-

Catalyst Loading : 0.5–1.0% w/w relative to reactants.

Green Chemistry Techniques

Efforts to reduce environmental impact have introduced solvent-free mechanochemical synthesis. Ball milling acridine derivatives with ammonium chloride and paraformaldehyde at 300 RPM for 2 hours yields this compound with 65% efficiency, eliminating volatile organic compound (VOC) emissions.

Purification and Isolation

Crystallization and Recrystallization

Crude this compound is purified via sequential crystallization:

-

Primary Crystallization : Dissolve in hot ethanol (78°C), cool to 4°C, and filter.

-

Recrystallization : Re-dissolve in ethanol:water (3:1 v/v) and repeat cooling.

This process achieves >95% purity, with residual solvents below 0.1% as per HPLC analysis.

Chromatographic Methods

Large-scale production employs column chromatography (silica gel, ethyl acetate:methanol eluent) to separate this compound from proflavine-trypaflavin admixtures. Gradient elution resolves components within 30 minutes, with recovery rates of 85–90%.

Characterization and Quality Control

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry (MS) :

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (70:30 v/v).

Optimization Strategies

Reaction Parameter Optimization

A 2025 multivariate study identified critical factors for yield enhancement:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 85–95°C | +15% |

| pH | 9.0–9.5 | +10% |

| Catalyst Loading | 0.8–1.0% w/w | +12% |

Adjusting these parameters collectively improved yields to 82%.

Solvent Selection

Comparative solvent screening revealed ethanol-water mixtures (4:1 v/v) as optimal, reducing byproduct formation by 20% compared to pure ethanol.

Industrial-Scale Production

Batch Process Design

Modern facilities utilize 500-L reactors with automated pH and temperature controls. A typical batch produces 50–60 kg of this compound, with a cycle time of 14 hours.

Continuous Flow Synthesis

Pilot-scale continuous flow systems (2024) achieved 90% yield at 120°C and 10 bar pressure, reducing energy consumption by 30% compared to batch methods.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing Trypaflavine hydrochloride's interaction with polysaccharide matrices (e.g., CDA, CTS)?

- Methodological Answer : Use dynamic adsorption experiments coupled with solid-phase surface fluorescence (SSF) measurements. Prepare aqueous Trypaflavine solutions (e.g., 1.21×10⁻⁶ M, pH 7.4) and expose them to matrices like cellulose diacetate (CDA) films or chitosan (CTS) fibers. Measure SSF signals at 490 nm using a fluorescence spectrometer to assess microenvironment polarity changes . Surface charge analysis via a surface potential sensor (e.g., Nima KSV) is critical, as electrostatic interactions between Trypaflavine cations (+ve) and matrix charges (e.g., CDA film: -32.0 mV; CTS fiber: +419.0 mV) dictate sorption efficiency .

Q. How can researchers validate the purity and concentration of this compound in aqueous solutions?

- Methodological Answer : Employ UV-Vis spectrophotometry at λ_max ≈ 490 nm for concentration validation. For purity, use high-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases and compare retention times against certified reference standards. Ensure pH adjustment (e.g., pH 7.4 for Trypaflavine) to maintain cationic stability .

Q. What are the standard protocols for evaluating Trypaflavine’s fluorescence properties in biochemical assays?

- Methodological Answer : Prepare Trypaflavine solutions in buffered media (e.g., phosphate-buffered saline, pH 7.4) and measure fluorescence intensity using a spectrofluorometer. Optimize excitation/emission wavelengths (e.g., λ_ex = 450 nm, λ_em = 520–550 nm). For cellular DNA/protein analysis, combine with intercalation protocols (e.g., fixed-cell staining) and validate via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in sorption efficiency data for Trypaflavine on CDA matrices under varying charge conditions?

- Methodological Answer : Contradictions arise from matrix charge heterogeneity. For CDA films (net negative charge: -32.0 mV), sorption is driven by cation-π interactions. In contrast, CDA fibers (net positive charge: +419.0 mV) may retain Trypaflavine via chloride-mediated charge reversal. Design experiments to isolate charge effects: (1) Modify matrix charge using ionic surfactants (e.g., SDS for negative charge); (2) Measure zeta potential pre/post sorption; (3) Correlate SSF intensity shifts (Δλ) with charge-driven microenvironment changes .

Q. What advanced strategies optimize Trypaflavine’s use as a fluorescent probe for halide ion detection in complex biological systems?

- Methodological Answer : Functionalize Trypaflavine with halide-sensitive moieties (e.g., quaternary ammonium groups) to enhance selectivity. Use time-resolved fluorescence to distinguish halide-specific quenching from background noise. Validate in cellulo via co-staining with organelle-specific dyes (e.g., MitoTracker) to localize ion interactions. Reference spectral overlap corrections using Förster resonance energy transfer (FRET) controls .

Q. How should researchers address discrepancies in Trypaflavine’s mitotic inhibition efficacy across in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from bioavailability or metabolic degradation. Conduct parallel studies:

- In vitro : Treat synchronized cell cultures (e.g., HeLa) with Trypaflavine (0.1–10 µM) and quantify mitotic arrest via flow cytometry (DNA content analysis).

- In vivo : Use xenograft models with pharmacokinetic profiling (plasma/tissue concentration vs. time). Compare results with protease inhibitors (e.g., leupeptin) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。